molecular formula C17H17ClFNO2S B4684261 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide

Número de catálogo B4684261
Peso molecular: 353.8 g/mol
Clave InChI: BVZPPYXWQRQIJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BTK autophosphorylation and downstream signaling pathways. BTK inhibition leads to decreased BCR signaling, which is essential for the survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in B-cells. This compound has also been shown to inhibit B-cell activation and migration, which are essential for the development and progression of B-cell malignancies. This compound has minimal effects on normal B-cell function and has been shown to spare other immune cells, such as T-cells and natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, its irreversible binding to BTK, and its ability to inhibit other kinases involved in T-cell signaling. This compound has also shown synergy with other targeted therapies, which may enhance its efficacy in combination therapy. However, this compound has limitations, including its potential off-target effects and the development of resistance in some patients.

Direcciones Futuras

There are several future directions for the development of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide and other BTK inhibitors. One direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the development of more potent and selective BTK inhibitors that may overcome resistance and improve efficacy. Additionally, the identification of biomarkers that predict response to BTK inhibitors may enhance patient selection and improve clinical outcomes.

Aplicaciones Científicas De Investigación

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in B-cells. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c1-22-13-5-2-4-12(10-13)17(21)20-8-9-23-11-14-15(18)6-3-7-16(14)19/h2-7,10H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZPPYXWQRQIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.